molecular formula C14H12IN B1598370 9-Ethyl-3-iodocarbazole CAS No. 50668-21-8

9-Ethyl-3-iodocarbazole

Cat. No.: B1598370
CAS No.: 50668-21-8
M. Wt: 321.16 g/mol
InChI Key: USSDZGUORVTLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Carbazole (B46965) Frameworks in Modern Chemical Research

The carbazole framework, a tricyclic aromatic heterocycle consisting of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring, is a cornerstone of modern chemical research. numberanalytics.comechemcom.com This rigid, planar structure possesses inherent electronic and photophysical properties that make it a desirable component in a wide range of applications. numberanalytics.comoldcitypublishing.com Carbazoles are recognized for their excellent hole-transporting capabilities, high thermal stability, and significant luminescence efficiency, which are critical attributes for the development of organic electronic materials. bohrium.comnih.gov

In recent years, research has expanded beyond the parent carbazole molecule to explore the vast chemical space offered by its derivatives. chim.itresearchgate.net Scientists have found that by strategically adding different functional groups to the carbazole core, they can fine-tune its electronic properties, solubility, and solid-state morphology. bohrium.comresearchgate.net This functionalization has led to the development of carbazole-based materials for a diverse array of applications, including:

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials, hole-transporting layers, and even emitters in OLED devices due to their high triplet energy and charge-carrying capacity. oldcitypublishing.combohrium.com

Photovoltaics: The electron-donating nature of the carbazole moiety makes it an excellent component for the light-harvesting layers in organic solar cells. numberanalytics.combohrium.com

Pharmaceuticals and Agrochemicals: Many natural and synthetic carbazole-containing compounds exhibit significant biological activity, leading to their investigation as potential therapeutic agents and pesticides. echemcom.comrsc.org

Sensors and Probes: The fluorescent properties of carbazoles can be modulated by the presence of specific analytes, making them useful as chemical sensors. bohrium.commdpi.com

The versatility and tunable nature of the carbazole framework have solidified its position as a privileged scaffold in both academic and industrial research, driving innovation in materials science and medicinal chemistry. researchgate.netrsc.org

Significance of Functionalized Carbazoles, with a Focus on 3-Iodinated Derivatives

The ability to introduce a variety of functional groups at different positions on the carbazole ring is a key reason for its widespread use. chim.it The C-3, C-6, and N-9 positions are particularly amenable to substitution, allowing for precise control over the molecule's final properties. researchgate.net Halogenation, and specifically iodination, at the C-3 position represents a particularly powerful strategy in the synthesis of complex carbazole-based systems. acs.orglmaleidykla.lt

3-Iodinated carbazoles, such as 3-iodocarbazole and its N-substituted derivatives, are highly valuable synthetic intermediates. mdpi.comechemi.com The iodine atom serves as a versatile handle for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.orgwikipedia.org Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the straightforward introduction of a wide range of aryl, vinyl, and alkynyl groups at the 3-position. researchgate.net

This synthetic flexibility is crucial for constructing the complex molecular architectures required for advanced materials. acs.org For instance, by coupling a 3-iodocarbazole with an electron-accepting moiety, researchers can create donor-acceptor molecules with tailored electronic properties for use in OLEDs and solar cells. mdpi.com The ability to systematically modify the structure at the 3-position allows for the investigation of structure-property relationships, leading to a deeper understanding of how molecular design influences material performance. bohrium.comlmaleidykla.lt

Strategic Importance of the Ethyl Substituent and Iodine Moiety for Synthetic and Material Design

The compound 9-Ethyl-3-iodocarbazole combines two key functional elements that make it a strategically important building block: the N-ethyl group and the C-3 iodo group. mdpi.comktu.edu Each of these substituents plays a distinct and crucial role in both the synthesis and the final properties of the resulting materials.

The N-ethyl group at the 9-position of the carbazole ring serves several important functions:

Improved Solubility: The addition of the ethyl group enhances the solubility of the carbazole core in common organic solvents. This is a critical practical consideration, as it facilitates purification and processing of the materials during synthesis and device fabrication.

Modulation of Electronic Properties: Substitution at the nitrogen atom can influence the electronic properties of the carbazole ring system, including its HOMO and LUMO energy levels. researchgate.net This allows for fine-tuning of the material's charge-injection and transport characteristics.

Prevention of N-H Reactivity: The presence of the ethyl group blocks the acidic N-H proton, preventing unwanted side reactions that can occur with unsubstituted carbazoles, particularly under basic conditions used in many cross-coupling reactions. asianjpr.com

The iodine moiety at the C-3 position is arguably the most synthetically important feature of the molecule. mdpi.comvulcanchem.com

Versatile Reaction Handle: As a halogen, iodine is an excellent leaving group in a wide variety of palladium-catalyzed cross-coupling reactions. wikipedia.org This allows for the facile introduction of a diverse range of functional groups, enabling the construction of complex and highly conjugated molecular systems. acs.orgresearchgate.net

Gateway to Advanced Materials: this compound is a key precursor for the synthesis of a variety of advanced materials. For example, it has been used to create host materials for green phosphorescent OLEDs and as a component in the synthesis of materials for exciplex-based emitters. mdpi.comktu.edu

The combination of the solubility-enhancing and electronically-tuning ethyl group with the synthetically versatile iodo group makes this compound a powerful and highly sought-after intermediate in the design and synthesis of new organic materials with tailored properties for a range of optoelectronic applications. mdpi.comktu.edu

Data Table for this compound

PropertyValueSource
CAS Number 50668-21-8 sigmaaldrich.comguidechem.comchemicalbook.com
Molecular Formula C14H12IN sigmaaldrich.comchemicalbook.com
Molecular Weight 321.16 g/mol sigmaaldrich.comchemicalbook.com
Synonyms 3-Iodo-9-ethylcarbazole, 9-Ethyl-3-iodo-9H-carbazole chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-ethyl-3-iodocarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12IN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSDZGUORVTLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)I)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399042
Record name 3-iodo-N-ethylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50668-21-8
Record name 3-iodo-N-ethylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-ETHYL-3-IODOCARBAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations for 9 Ethyl 3 Iodocarbazole

Direct Synthetic Routes to 9-Ethyl-3-iodocarbazole

Direct synthetic approaches to this compound offer straightforward pathways to this target molecule, typically involving either the introduction of an iodine atom onto an N-ethylated carbazole (B46965) or the ethylation of an iodinated carbazole precursor.

Regioselective Iodination of N-Ethylcarbazole

The introduction of an iodine atom at the C3 position of the N-ethylcarbazole ring requires precise control of regioselectivity. The carbazole nucleus has several positions susceptible to electrophilic substitution, with the 3, 6, and 9 positions being the most reactive.

One common method for the iodination of N-ethylcarbazole involves the use of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in glacial acetic acid. sci-hub.red This method is a well-established procedure for achieving di-iodination at the C3 and C6 positions of the carbazole ring system. sci-hub.red For the synthesis of the mono-iodinated product, careful control of stoichiometry and reaction conditions is crucial.

Another effective and mild method for the regioselective iodination of electron-rich aromatic compounds, such as N-ethylcarbazole, utilizes N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid (CF₃COOH). organic-chemistry.orgerowid.org This system generates a highly reactive electrophilic iodine species, likely iodine trifluoroacetate, in situ, which facilitates iodination under mild conditions, often at room temperature and with short reaction times. organic-chemistry.orgerowid.org The directing effect of the ethyl group at the N9 position and the inherent reactivity of the C3 position of the carbazole core guide the regioselective substitution.

Table 1: Reagents for Regioselective Iodination of N-Ethylcarbazole

Reagent System Key Features Reference
KI / KIO₃ in Acetic Acid Established method for di-iodination, requires careful control for mono-iodination. sci-hub.red
N-Iodosuccinimide (NIS) / cat. CF₃COOH Mild conditions, high yields, short reaction times, forms a highly reactive electrophile in situ. organic-chemistry.orgerowid.org

N-Alkylation Strategies of 3-Iodocarbazole Precursors

An alternative and widely employed strategy for the synthesis of this compound is the N-alkylation of 3-iodocarbazole. nih.gov This precursor, 3-iodo-9H-carbazole, is commercially available or can be synthesized through the iodination of carbazole. nih.gov The N-alkylation reaction typically involves the deprotonation of the carbazole nitrogen with a base, followed by nucleophilic substitution with an ethylating agent.

Commonly used bases for this transformation include potassium hydroxide (B78521) (KOH) and sodium hydride (NaH). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) being frequently used to facilitate the reaction. sci-hub.redresearchgate.net The ethylating agent is typically an ethyl halide, such as ethyl bromide or ethyl iodide. nih.govsci-hub.se

For instance, this compound can be synthesized from 3-iodo-9H-carbazole and 1-bromoethane in the presence of a base. nih.gov Microwave-assisted N-alkylation of carbazoles in "dry" media, where the reactants are adsorbed onto a solid support like potassium carbonate, has also been reported as a rapid and efficient method. researchgate.net This solvent-free approach aligns with the principles of green chemistry. researchgate.net

Table 2: Conditions for N-Alkylation of 3-Iodocarbazole

Base Solvent Ethylating Agent Reference
Potassium Hydroxide (KOH) Dimethyl Sulfoxide (DMSO) Ethyl Halide sci-hub.red
Sodium Hydride (NaH) Tetrahydrofuran (THF) Ethyl Bromide beilstein-journals.org
Potassium Carbonate (K₂CO₃) Dry Media (Microwave) Ethyl Halide researchgate.net
Cesium Carbonate (Cs₂CO₃) Dimethylformamide (DMF) Not Specified beilstein-journals.org

Advanced Catalytic Approaches in Carbazole Functionalization

Modern organic synthesis heavily relies on catalytic methods to achieve efficient and selective bond formations. In the context of this compound and its derivatives, palladium and copper-catalyzed reactions are pivotal for further functionalization.

Palladium-Catalyzed Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The iodine atom at the C3 position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental for building more complex molecular architectures.

Carbon-Carbon Bond Formation: Reactions such as the Suzuki, Heck, and Sonogashira couplings are widely used to introduce aryl, vinyl, and alkynyl groups, respectively. For example, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂) with appropriate phosphine (B1218219) ligands are effective for these transformations. beilstein-journals.orgorganic-chemistry.org The reaction of this compound with boronic acids (Suzuki coupling), alkenes (Heck coupling), or terminal alkynes (Sonogashira coupling) can lead to a diverse range of functionalized carbazole derivatives.

A palladium/norbornene cooperative catalysis has been developed for the ortho/ipso multifunctionalization of carbazoles, allowing for the formation of multiple C-C bonds in a single pot. researchgate.net Furthermore, palladium-catalyzed cross-coupling of aryl iodides with ethyl diazoacetate provides a route to incorporate diazo functionality. organic-chemistry.org

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds. This reaction allows for the coupling of this compound with various amines to synthesize N-aryl and N-heteroaryl carbazole derivatives.

Copper-Mediated Transformations and Ullmann Coupling Pathways

Copper-catalyzed reactions, particularly the Ullmann coupling, have a long history in the synthesis of biaryl ethers and N-arylated compounds. These methods provide a valuable alternative and sometimes complementary approach to palladium-catalyzed reactions.

The Ullmann condensation is a classic method for forming carbon-nitrogen and carbon-oxygen bonds. In the context of this compound, it can be used to couple the iodinated carbazole with amines, phenols, or other nucleophiles. For instance, the synthesis of 9-alkyl-3-[N-(9-alkylcarbazol-3-yl)-N-(4-methylpyridin-2-yl)amino]carbazoles has been achieved via an Ullmann reaction between the corresponding 3-iodo-9-alkylcarbazole and 2-amino-4-methylpyridine. nih.gov These reactions are typically carried out at elevated temperatures in the presence of a copper catalyst and a base.

More recent developments in copper catalysis have led to milder reaction conditions. Copper-catalyzed amination of aryl chlorides has been reported to proceed under mild conditions with the use of highly sterically encumbered diamine ligands. nih.gov These advancements can potentially be applied to the functionalization of this compound.

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. researchgate.net In the synthesis of carbazole derivatives, several green approaches have been explored. doi.orgrsc.org

The use of bio-renewable solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), and phase-transfer catalysis can lead to more environmentally friendly N-alkylation processes. doi.org For example, the synthesis of 9-(2-ethylhexyl)carbazole (B70396) has been optimized using a combination of 2-MeTHF and water as green solvents, with a phase-transfer catalyst, achieving a high yield at room temperature. doi.org Such methodologies can be adapted for the synthesis of this compound.

Microwave-assisted organic synthesis (MAOS) offers another green alternative to conventional heating methods. researchgate.net As mentioned earlier, the N-alkylation of carbazoles can be performed efficiently under microwave irradiation in the absence of a solvent. researchgate.net This technique often leads to shorter reaction times, higher yields, and easier work-up procedures. researchgate.net

Solvent-Free and Microwave-Assisted Methodologies

In recent years, solvent-free and microwave-assisted organic synthesis have emerged as green and efficient alternatives to conventional heating methods. These techniques often lead to shorter reaction times, higher yields, and simplified work-up procedures.

Microwave irradiation has been successfully employed in the synthesis of various carbazole derivatives, demonstrating its potential for the synthesis and functionalization of compounds like this compound. For instance, the synthesis of (E)-N-(substituted benzylidene)-9-ethyl-9H-carbazole-3-amines has been achieved with yields greater than 75% under solvent-free conditions using a fly-ash:perchloric acid catalyst and microwave irradiation. qscience.com This methodology involves the reaction of 9-ethyl-9H-carbazole-3-amine with various substituted benzaldehydes. The reactions are completed within minutes, highlighting the efficiency of microwave assistance. qscience.com

Another relevant application is the microwave-assisted synthesis of thiazole-containing carbazoles, which starts from 9-ethyl-9H-carbazole-3-carbaldehyde. mdpi.com Similarly, pyrido[2,3-c]carbazoles have been prepared from 3-amino-9-ethylcarbazole (B89807) using microwave heating, which resulted in shorter reaction times and higher yields. bohrium.com These examples showcase that functionalized 9-ethylcarbazoles are amenable to transformations under microwave irradiation, suggesting that this compound could similarly serve as a precursor in microwave-promoted coupling or substitution reactions.

The general procedure for such microwave-assisted, solvent-free reactions involves mixing the reactants with a solid-supported catalyst and irradiating the mixture in a microwave synthesizer for a short period. oatext.commdpi.com The solid product is then typically purified by recrystallization. oatext.com

Table 1: Examples of Microwave-Assisted Synthesis of 9-Ethylcarbazole (B1664220) Derivatives

Starting Material Reagent Catalyst/Conditions Product Yield (%) Reference
9-Ethyl-9H-carbazole-3-amine Substituted Benzaldehydes Fly-ash:HClO₄, Microwave, Solvent-free (E)-N-(substituted benzylidene)-9-ethyl-9H-carbazole-3-amine >75 qscience.com
3-Amino-9-ethylcarbazole Diethyl malonate PPA, DMA, Microwave Pyrido[2,3-c]carbazole derivative High bohrium.com
9-Ethyl-9H-carbazole-3-carbaldehyde Thiosemicarbazide Microwave Thiazole-containing carbazoles - mdpi.com
4,7-Dichloroquinoline 3-Amino-9-ethylcarbazole Microwave N-(7-Chloro-4-quinolinyl)-3-amino-9-ethyl-9H-carbazole - sci-hub.se

Utilization of Sustainable Catalytic Systems

The development of sustainable catalytic systems focuses on using earth-abundant metals, heterogeneous catalysts that can be easily recovered and reused, and environmentally benign oxidants like molecular oxygen. mpg.deresearchgate.netopenaccessjournals.com

A significant advancement in sustainable carbazole synthesis is the use of a heterogeneous palladium on carbon (Pd/C) catalyst with molecular oxygen as the terminal oxidant. acs.org This method allows for the intramolecular oxidative C-H functionalization of diarylamines to form carbazoles. The reaction proceeds effectively in pivalic acid, which acts as a ligand, acidic additive, and reaction medium, eliminating the need for other organic solvents. acs.org This system demonstrates high efficiency and the catalyst can be recycled, contributing to a greener synthetic route. acs.org

Photochemical synthesis offers another sustainable pathway. An iron-based catalytic system, specifically Fe(phen)₃₂ with O₂ as the oxidant, has been developed for the photocyclization of diarylamines and triarylamines into carbazoles under continuous flow conditions. researchgate.netacs.org This method is notable for using an earth-abundant metal and visible light, moving away from more expensive and toxic heavy metal catalysts. acs.org The yields for carbazole synthesis using this iron catalyst are often higher than those achieved with first-generation copper-based photocatalysts. acs.org

For transformations involving this compound, copper-catalyzed polymerization reactions are relevant. The self-polycondensation of 3-iodocarbazole derivatives in the presence of CuI catalysts can produce poly(3,9-carbazole)s. researchgate.net This indicates that the iodine atom on the this compound is a suitable handle for Ullmann-type coupling reactions to create polymeric materials. researchgate.net

Table 2: Sustainable Catalytic Systems for Carbazole Synthesis and Transformation

Reaction Type Catalyst System Substrate Product Key Features Reference
Intramolecular C-H Cyclization Pd/C, O₂, Pivalic Acid Diarylamines Carbazoles Heterogeneous, recyclable catalyst; O₂ as oxidant acs.org
Photochemical Cyclization Fe(phen)₃₂, O₂, Visible Light Di- and Triarylamines Carbazoles Earth-abundant metal catalyst; Continuous flow researchgate.netacs.org
Aerobic Oxidative Coupling Rh/C, O₂ Diarylamines N-Substituted Carbazoles Heterogeneous catalyst; Atom-economical jst.go.jp
Polycondensation CuI 3-Iodocarbazole derivatives Poly(3,9-carbazole) Forms polymeric materials from iodo-precursors researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Structural and Electronic Elucidation of 9 Ethyl 3 Iodocarbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be established.

For carbazole (B46965) derivatives, the chemical shifts of the aromatic protons and carbons are particularly informative. In the case of a related compound, 3-bromo-9-ethyl-9H-carbazole, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the aromatic protons. For instance, the proton at the 1-position (adjacent to the iodine in the iodo-analogue) would be expected to appear as a doublet, with its chemical shift influenced by the neighboring halogen atom. The ethyl group protons typically present as a quartet for the methylene (-CH₂) group and a triplet for the methyl (-CH₃) group, with their chemical shifts and coupling constants providing clear evidence of the N-ethyl substitution.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbon atom directly bonded to the iodine atom (C-3) is expected to exhibit a chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. The other aromatic carbons will also show characteristic shifts based on their position relative to the substituents and the nitrogen atom.

Table 1: Representative ¹H NMR Spectral Data for a Halogenated 9-Ethylcarbazole (B1664220) Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.16 - 8.10 m -
-CH₂- 4.37 q 7.3
-CH₃ 1.45 t 7.3

Note: Data is for the related compound 3-bromo-9-ethyl-9H-carbazole and serves as an illustrative example.

Table 2: Representative ¹³C NMR Spectral Data for Carbazole Derivatives

Carbon Chemical Shift (δ, ppm)
Aromatic C-I ~80-90
Other Aromatic C 109 - 141
-CH₂- ~38
-CH₃ ~14

Note: Data is estimated based on typical values for iodo-aromatic and N-ethylcarbazole compounds.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light leads to the excitation of molecular vibrations, resulting in a unique spectral fingerprint.

For 9-Ethyl-3-iodocarbazole, the FT-IR and Raman spectra would be expected to show characteristic bands for the carbazole core and the substituents. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. The presence of the ethyl group would be confirmed by C-H stretching vibrations of the methyl and methylene groups around 2850-2970 cm⁻¹ and bending vibrations at lower wavenumbers. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹, due to the heavy mass of the iodine atom. A study on halogen-substituted carbazoles has shown that the frequency of the C-X (X = Cl, Br, I) stretching band is dependent on the mass of the halogen atom, shifting to lower wavenumbers with increasing mass nih.gov.

Table 3: Expected FT-IR and Raman Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2970
Aromatic C=C Stretch 1400 - 1600
C-N Stretch 1200 - 1350

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (C₁₄H₁₂IN), the molecular weight is 321.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 321. The isotopic pattern of this peak would be characteristic of a compound containing one iodine atom. The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for N-alkylated compounds is the loss of an alkyl radical. For this compound, the loss of a methyl radical (•CH₃) would result in a fragment ion at m/z 306, while the loss of an ethyl radical (•C₂H₅) would lead to a fragment at m/z 292. The cleavage of the C-I bond could also occur, leading to a fragment at m/z 194, corresponding to the 9-ethylcarbazole cation.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment
321 [M]⁺ (Molecular Ion)
306 [M - CH₃]⁺
292 [M - C₂H₅]⁺
194 [M - I]⁺

Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopic Techniques for Electronic Transitions

Electronic absorption (UV-Vis) and photoluminescence spectroscopies are employed to investigate the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from the ground state to excited states, while photoluminescence involves the emission of light upon relaxation from an excited state.

The UV-Vis absorption spectrum of carbazole derivatives is characterized by strong absorptions in the UV region. For a related compound, N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, absorption maxima are observed around 295 nm, 330 nm, and 345 nm, which are attributed to π-π* transitions within the carbazole chromophore. The introduction of an iodine atom at the 3-position is expected to cause a slight red-shift (bathochromic shift) of these absorption bands.

Many carbazole derivatives are known to be fluorescent. The photoluminescence spectrum of a carbazole-substituted POSS (polyhedral oligomeric silsesquioxane) shows emission peaks at 353 nm and 370 nm when excited in the UV region rsc.orgrsc.org. These emissions are characteristic of the carbazole monomer. The photoluminescence properties of this compound would be influenced by the heavy iodine atom, which can enhance intersystem crossing and potentially lead to phosphorescence.

Table 5: Representative Electronic Transition Data for Carbazole Derivatives

Technique Wavelength (nm) Transition
UV-Vis Absorption ~295, 330, 345 π-π*
Photoluminescence Emission ~350 - 370 Fluorescence

Note: Data is for related carbazole derivatives and serves as an illustrative example.

Electrochemical Techniques (Cyclic Voltammetry) for Redox Behavior Analysis

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. By measuring the current response to a sweeping potential, the oxidation and reduction potentials of a molecule can be determined. These potentials are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Carbazole derivatives are known to be electrochemically active, typically undergoing reversible or quasi-reversible oxidation processes. The nitrogen atom in the carbazole ring is electron-rich and can be oxidized to a radical cation. For various carbazole derivatives, the oxidation potentials are influenced by the nature and position of the substituents on the carbazole ring iieta.org. Electron-donating groups tend to lower the oxidation potential, while electron-withdrawing groups increase it. The iodine atom at the 3-position is expected to have a modest electron-withdrawing effect, which would likely result in a slightly higher oxidation potential compared to unsubstituted 9-ethylcarbazole.

Table 6: Expected Redox Potentials for this compound

Process Potential (V vs. reference electrode)
First Oxidation (Epa) ~1.0 - 1.3
First Reduction (Epc) Not typically observed

Note: Potential ranges are estimated based on data for other carbazole derivatives.

X-ray Diffraction (XRD) for Crystalline Structure and Morphology Characterization

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties.

Table 7: Representative Crystallographic Data for a Halogenated 9-Ethylcarbazole Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.6523 (10)
b (Å) 8.2312 (6)
c (Å) 13.8005 (12)
β (°) 104.387 (1)
V (ų) 1172.10 (17)
Z 4

Note: Data is for the related compound 9-ethyl-9H-carbazole-3-carbaldehyde and serves as an illustrative example of crystallographic parameters for a substituted 9-ethylcarbazole.

Theoretical and Computational Investigations of 9 Ethyl 3 Iodocarbazole and Its Molecular Framework

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) has become a powerful and widely used tool in quantum chemistry for investigating the electronic properties of molecules. crimsonpublishers.com It offers a balance between computational cost and accuracy, making it suitable for studying medium to large systems like carbazole (B46965) derivatives. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which simplifies the complex many-body problem of interacting electrons. DFT calculations are instrumental in analyzing the molecular orbitals, which govern the molecule's chemical behavior and electronic properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic characteristics. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. crimsonpublishers.comirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy for excitation, often correlating with higher chemical reactivity. crimsonpublishers.com Conversely, a large energy gap implies high stability and lower reactivity. irjweb.com These parameters are crucial for designing materials for organic electronics, where the HOMO and LUMO levels determine charge injection and transport properties.

While specific DFT calculations for 9-Ethyl-3-iodocarbazole are not widely published, data from the closely related compound 3,6-diiodo-9-ethyl-9H-carbazole and other carbazole derivatives provide valuable insights. For instance, DFT calculations using the B3LYP functional are commonly employed to determine these values. researchgate.net The energy gap helps to explain the charge transfer interactions within the molecule. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for a Carbazole Derivative This table presents representative data for a generic carbazole derivative calculated using DFT methods to illustrate the concepts.

ParameterEnergy (eV)Significance
HOMO Energy -5.50Corresponds to ionization potential; electron-donating ability.
LUMO Energy -1.95Corresponds to electron affinity; electron-accepting ability.
HOMO-LUMO Gap (ΔE) 3.55Indicates chemical reactivity and electronic transition energy.

Conformational Analysis and Geometrical Optimization

DFT calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometrical optimization. arxiv.org This involves finding the minimum energy conformation on the potential energy surface. For this compound, this analysis would reveal the precise bond lengths, bond angles, and dihedral angles.

Studies on similar structures, such as 3,6-diiodo-9-ethyl-9H-carbazole , show that the carbazole core is nearly planar. researchgate.netresearchgate.net The ethyl group attached to the nitrogen atom and the iodine substituent on the aromatic ring will have specific orientations relative to this plane. Computational analysis helps to understand how these substituents might introduce minor distortions to the carbazole framework and influence intermolecular interactions, such as crystal packing. researchgate.netnih.gov The optimization process ensures that all subsequent property calculations are performed on the most realistic and stable molecular structure.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. aps.orguci.edu It is particularly effective for simulating electronic absorption spectra (like UV-Vis spectra) by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. nih.gov

For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and explain the nature of the electronic transitions, such as π-π* transitions within the carbazole's aromatic system. nih.gov This information is vital for applications in organic light-emitting diodes (OLEDs), where understanding light absorption and emission is key. For example, the photophysical properties of materials derived from this compound have been studied to assess their potential as hosts for green phosphorescent emitters. mdpi.com TD-DFT calculations allow researchers to correlate the molecular structure with its spectroscopic behavior, facilitating the design of new materials with desired optical properties. nih.gov

Quantum Chemical Descriptors for Reactivity Prediction

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to predict the global reactivity of a molecule. researchgate.netmdpi.com These descriptors provide a quantitative measure of different aspects of chemical behavior. crimsonpublishers.comchnpu.edu.ua

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in its electron distribution. It is calculated from the HOMO-LUMO gap. crimsonpublishers.comirjweb.com A "hard" molecule has a large gap, while a "soft" molecule has a small gap. crimsonpublishers.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule.

These descriptors are calculated using the energies of the frontier orbitals and are used to understand the relationship between molecular structure, stability, and reactivity. researchgate.net They can predict how this compound might interact with other chemical species in electrophilic or nucleophilic attacks. mdpi.com

Table 2: Quantum Chemical Reactivity Descriptors This table provides the formulas used to calculate key descriptors from HOMO and LUMO energies.

DescriptorFormula
Electronegativity (χ) χ ≈ -(EHOMO + ELUMO) / 2
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2
Chemical Softness (S) S = 1 / η
Electrophilicity Index (ω) ω = χ2 / (2η)

Computational Modeling of Reaction Mechanisms and Polymerization Initiation

Computational modeling extends beyond static properties to simulate the pathways of chemical reactions. For molecules like this compound, which can serve as monomers or intermediates in synthesis, DFT can be used to model reaction mechanisms. nih.gov This involves mapping the energy profile along a reaction coordinate, identifying transition states, and calculating activation energies.

Such modeling can elucidate the mechanisms of reactions like Suzuki or Ullmann couplings, which are often used to synthesize more complex carbazole derivatives. mdpi.com Furthermore, if this compound were to be used as an initiator or monomer in polymerization, computational studies could model the initiation, propagation, and termination steps. This provides a molecular-level understanding of the polymerization process, helping to predict the resulting polymer's properties and to optimize reaction conditions. While specific polymerization initiation studies for this exact molecule are not prominent, the methodology is widely applied to similar vinyl or functionalized aromatic compounds. ktu.edu

9 Ethyl 3 Iodocarbazole As a Monomer and Precursor in Macromolecular Chemistry and Functional Materials Synthesis

Polymerization Pathways Involving 9-Ethyl-3-iodocarbazole

This compound serves as a versatile building block in the synthesis of a variety of polymers, primarily due to the reactive nature of its carbon-iodine bond. This functionality allows it to participate in several polymerization reactions, leading to the formation of polymers with tailored electronic and photophysical properties.

Direct Arylation Polymerization (DAP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling reactions for the synthesis of conjugated polymers. rsc.org This method involves the formation of carbon-carbon bonds between aryl halides and C-H bonds, thereby reducing the need for pre-functionalized monomers. rsc.org While specific examples detailing the DAP of this compound are not prevalent in the provided search results, the general principles of DAP suggest its applicability. DAP protocols often utilize palladium catalysts to facilitate the coupling of aryl halides with monomers containing activated C-H bonds. rsc.org The process offers a more environmentally friendly route to polycarbazoles by minimizing waste from byproducts. rsc.orgchemrxiv.org

Cross-coupling reactions are a cornerstone in the synthesis of conjugated polymers, and this compound is a key monomer in these processes.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used for creating carbon-carbon bonds between an organoboron compound and an organohalide. libretexts.org In this context, this compound can be coupled with a variety of di-boronic acids or esters to yield well-defined conjugated polymers. rsc.org The Suzuki-Miyaura polymerization is valued for its high functional group tolerance and the ability to control polymer molecular weight and structure. rsc.org The reaction typically proceeds under basic conditions and has been successfully applied to synthesize a wide array of poly(carbazole) derivatives with tunable properties for applications in organic electronics. libretexts.orgbeilstein-journals.orgresearchgate.net

Ullmann Coupling: The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides, is another important method for synthesizing polymers from carbazole-based monomers. organic-chemistry.org Poly(3,9-carbazole) has been synthesized via the Ullmann polycondensation of 3-iodo-9H-carbazole. researchgate.net While this example doesn't use the ethylated derivative directly, it demonstrates the utility of the iodinated carbazole (B46965) core in this type of polymerization. The reaction can be used to form both symmetrical and asymmetrical biaryl linkages, contributing to the structural diversity of the resulting polymers. organic-chemistry.orgmdpi.com Ullmann-type reactions are also employed in the synthesis of carbazole-containing dendrimers and other complex architectures. mdpi.combeilstein-journals.org

A comparative table of these cross-coupling methods is provided below:

FeatureSuzuki-Miyaura CouplingUllmann Coupling
Catalyst PalladiumCopper
Reactants Organoboron compounds and organohalidesTwo organohalides (classic) or organohalide and nucleophile (Ullmann-type)
Key Advantage High functional group tolerance, controlled polymerizationEffective for biaryl synthesis, applicable to various nucleophiles
Typical Application for Carbazole Polymers Synthesis of well-defined linear conjugated polymersFormation of poly(carbazole)s and dendritic structures

Beyond the prominent cross-coupling methods, this compound can potentially be involved in other polymerization mechanisms.

Step-Growth Polymerization: This type of polymerization involves the stepwise reaction between functional groups of monomers. fiveable.me The formation of polyesters, polyamides, and polyurethanes are classic examples. uomustansiriyah.edu.iqbhu.ac.inomu.edu.tr While direct participation of the iodo-group in typical step-growth reactions is not common, it can be a precursor to a monomer suitable for such polymerizations. For instance, the iodine could be replaced with a functional group that can participate in step-growth mechanisms.

Chain-Growth Polymerization: In this mechanism, monomers add to a growing polymer chain one at a time. nih.gov While less common for carbazole-based polymers compared to step-growth methods, controlled chain-growth polymerizations like catalyst-transfer polymerization (CTP) have been developed for conjugated polymers. rsc.org These methods offer precise control over polymer molecular weight and architecture. The reactivity of the C-I bond in this compound could potentially be harnessed in certain controlled polymerization techniques.

Structural Contribution of this compound to Polymer Architecture and Functionality

The inclusion of the this compound unit imparts specific and valuable characteristics to the resulting polymer's architecture and functionality. The carbazole moiety itself is an electron-rich heterocycle known for its excellent hole-transporting properties and high thermal stability. researchgate.netmdpi.com The ethyl group at the 9-position enhances the solubility of the monomer and the final polymer in common organic solvents, which is crucial for solution-based processing and fabrication of thin films for electronic devices. researchgate.net

The iodine atom at the 3-position is a key reactive site. In the final polymer, if the iodine is not involved in the polymerization itself, it provides a handle for post-polymerization modification. However, when it is the reactive site for polymerization, its position dictates the linkage point in the polymer backbone, leading to either 3,6- or 3,9-linked polycarbazoles depending on the co-monomer and reaction conditions. researchgate.netresearchgate.net This linkage significantly influences the polymer's conjugation length, electronic bandgap, and charge carrier mobility. researchgate.net For instance, 3,6-linked polycarbazoles often exhibit different electronic properties compared to their 2,7-linked counterparts. researchgate.net

Utilization in the Construction of Oligomers, Dendrimers, and Supramolecular Assemblies

The versatility of this compound extends beyond linear polymers to the construction of more complex macromolecular architectures.

Oligomers: Short-chain polymers, or oligomers, of carbazole are of interest for their well-defined structures and properties. This compound can be used in stepwise syntheses to create specific carbazole oligomers with precise lengths and functionalities. researchgate.net These oligomers serve as model compounds for understanding the properties of their high-polymer analogues and have applications in their own right in organic electronics.

Dendrimers: Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. scispace.com The reactive iodine on this compound makes it a suitable building block for the synthesis of carbazole-based dendrimers. nih.govkirj.ee These dendrimers can be constructed through divergent or convergent strategies, often employing cross-coupling reactions like the Ullmann coupling at each branching point. kirj.eeineosopen.org The resulting dendritic structures can encapsulate guest molecules and are being explored for applications in drug delivery and as host materials in organic light-emitting diodes (OLEDs). scispace.comnih.gov

Supramolecular Assemblies: While not directly forming the assemblies, polymers and dendrimers derived from this compound can participate in the formation of supramolecular structures. The carbazole units can engage in π-π stacking interactions, leading to self-assembly into ordered nanostructures. These organized assemblies can exhibit enhanced charge transport properties, which is beneficial for electronic device performance.

Post-Polymerization Functionalization Leveraging the Iodine Substituent

The carbon-iodine bond is a versatile functional group that can be retained in the polymer chain and subsequently modified. mcmaster.ca This post-polymerization functionalization strategy allows for the introduction of a wide range of chemical moieties onto a pre-existing polymer backbone, enabling the fine-tuning of its properties without the need to synthesize new monomers from scratch. osti.gov For instance, the iodine atom can be replaced by various functional groups through nucleophilic substitution or further cross-coupling reactions. This approach is particularly useful for attaching pendant groups that can enhance solubility, introduce sensing capabilities, or alter the electronic properties of the polymer. acs.org This method provides an efficient pathway to create a library of related polymers from a single parent polymer, facilitating the systematic study of structure-property relationships. mcmaster.ca

Advanced Applications of Materials Incorporating 9 Ethyl 3 Iodocarbazole Derived Units

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Systems

Derivatives of 9-Ethyl-3-iodocarbazole are extensively utilized in the field of organic light-emitting diodes (OLEDs), where their inherent photophysical properties are leveraged to achieve high-efficiency and stable electroluminescent devices. The carbazole (B46965) unit is a well-established component in materials for organic electronics, valued for its ability to form stable amorphous films and its high triplet energy, which is crucial for phosphorescent and thermally activated delayed fluorescence (TADF) systems. nbinno.commdpi.com

The high triplet energy of the carbazole moiety makes its derivatives excellent host materials for phosphorescent OLEDs (PhOLEDs), as they can efficiently facilitate energy transfer to triplet emitters without quenching the emission. mdpi.comnih.gov this compound is a key precursor for synthesizing such hosts. For example, it can be reacted through an Ullmann cross-coupling reaction with molecules like 9H-carbazole, diphenylamine, phenoxazine, or phenothiazine (B1677639) to create bipolar host materials. mdpi.com These materials are designed to confine the triplet excitons on the guest emitter molecules, preventing energy loss and leading to high device efficiencies. nih.gov

In the realm of TADF systems, which harness both singlet and triplet excitons to achieve theoretical internal quantum efficiencies of 100%, carbazole-based materials are pivotal. Hybrid hosts incorporating a 3-cyanocarbazole unit and a phosphine (B1218219) oxide unit have been developed to enhance efficiency in TADF OLEDs. researchgate.netrsc.org The introduction of a cyano group onto the carbazole framework, a modification accessible from the iodinated precursor, helps to modulate the electronic properties and improve electron transport, leading to more balanced charge injection within the emissive layer. rsc.org

The performance of OLEDs using hosts derived from carbazole precursors is notable. For instance, a blue PhOLED using a host material derived from a 3-iodo-9H-carbazole precursor and doped with the emitter FIrpic achieved a maximum current efficiency of 23.9 cd/A and an external quantum efficiency (EQE) of 10.3% at a brightness of 100 cd/m². nih.gov A green PhOLED with the same host doped with Ir(ppy)₃ reached a current efficiency of 33.9 cd/A and a power efficiency of 34.1 lm/W at 1000 cd/m². nih.gov

Performance of PhOLEDs with Host Materials Derived from Iodinated Carbazole Precursors nih.gov
EmitterDoping Conc.Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)Brightness (cd/m²)
FIrpic (Blue)15 wt.%23.924.910.3@ 100
Ir(ppy)₃ (Green)10 wt.%33.934.19.4@ 1000

The versatility of the this compound unit allows for its incorporation into materials specifically designed for charge transport layers (CTLs), which are essential for efficient OLED operation. researchgate.net CTLs are responsible for the effective injection and transport of holes and electrons from the electrodes to the emissive layer. researchgate.netrsc.org By functionalizing the carbazole core, materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be synthesized to ensure ohmic contact with adjacent layers, thereby reducing the device's operating voltage.

Bipolar host materials, which possess both hole and electron transporting capabilities, are particularly advantageous. The combination of an electron-donating carbazole unit with an electron-accepting moiety, such as a phosphine oxide or triazine, results in materials that can balance charge flux within the emissive layer. rsc.org This balanced transport minimizes charge accumulation at interfaces and broadens the recombination zone, which in turn enhances device efficiency and operational stability. The device architecture often consists of multiple layers, including a hole injection layer, a hole transporting layer, the emissive layer (host and dopant), an electron transporting layer, and an electron injection layer, all deposited on an indium tin oxide (ITO) anode before the final metal cathode is evaporated. nih.govresearchgate.net The specific thicknesses and properties of these layers are crucial for optimizing device performance. researchgate.net

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the field of solar energy conversion, derivatives of this compound are employed as electron donor components in the active layers of organic photovoltaics and as sensitizers in dye-sensitized solar cells. nbinno.com The electron-rich nature of the carbazole nucleus makes it an excellent building block for materials that absorb light and initiate the charge separation process. nbinno.commdpi.com

In DSSCs, the sensitizing dye is the core component responsible for light harvesting. Organic dyes often follow a donor-π-bridge-acceptor (D-π-A) structure. The 9-ethylcarbazole (B1664220) group can serve as a potent electron donor in such sensitizers. rsc.org The design of the photoactive layer involves adsorbing a monolayer of these dye molecules onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). imist.marsc.org The efficiency of a DSSC is highly dependent on the dye's ability to absorb a broad range of the solar spectrum and to inject electrons efficiently into the semiconductor's conduction band. mdpi.commdpi.com

Researchers have designed various sensitizers by coupling carbazole-based donors with different π-spacers and acceptor units to optimize these properties. imist.ma For example, theoretical studies on dyes with an N-fluorene-carbazole donor, various thiophene-based π-spacers, and a cyanoacrylic acid acceptor showed that the choice of the spacer significantly affects the HOMO and LUMO energy levels and, consequently, the photovoltaic properties. imist.ma The goal is to ensure the dye's LUMO is sufficiently higher in energy than the TiO₂ conduction band edge to facilitate electron injection, while the HOMO is low enough for efficient dye regeneration by the electrolyte. imist.ma The thickness of the active layer also plays a critical role in optimizing light absorption and charge collection.

Upon light absorption, the sensitizer (B1316253) dye is excited, forming an exciton (B1674681) (a bound electron-hole pair). nih.gov For a photovoltaic device to generate current, this exciton must be dissociated into free charge carriers. nih.govnih.gov In DSSCs, this process occurs at the interface between the dye and the TiO₂. The excited electron is injected from the dye's LUMO into the conduction band of the TiO₂, leaving the dye in an oxidized state. mdpi.com The electron-donating strength of the 9-ethylcarbazole unit is crucial for this process, as it helps to drive the charge transfer from the donor part of the molecule to the acceptor part, which is anchored to the semiconductor surface. mdpi.com

The dynamics of this charge separation are ultrafast, occurring on the femtosecond to picosecond timescale. nih.govrsc.org Efficient charge separation requires a significant energy level offset at the donor-acceptor interface. However, a large offset can also lead to energy losses. Therefore, molecular engineering of the carbazole derivatives is aimed at precisely tuning these energy levels to balance efficient charge separation with a high open-circuit voltage (Voc). Preventing charge recombination, where the injected electron returns to the oxidized dye or the electrolyte, is equally critical for achieving high efficiency. The bulky nature of the N-ethylcarbazole group can help to suppress this undesirable recombination by creating a blocking layer at the semiconductor surface. mdpi.com

Organic Field-Effect Transistors (OFETs) and Semiconductor Applications

Materials derived from this compound are also investigated for their potential in organic field-effect transistors (OFETs), which are key components in next-generation flexible and low-cost electronics like displays and sensors. nih.govresearchgate.net The performance of an OFET is primarily determined by the charge carrier mobility of the organic semiconductor used in its active channel. nih.govsemanticscholar.org

Carbazole-based molecules are attractive for these applications due to their rigid and planar structure, which can facilitate intermolecular π-π stacking in the solid state. nbinno.commdpi.com This stacking creates pathways for efficient charge transport. By using synthetic routes starting from this compound, researchers can create larger, more conjugated systems, such as indolo[3,2-b]carbazole (B1211750) derivatives. rsc.org These materials have shown significant promise as p-type (hole-transporting) semiconductors. For example, an OFET based on 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole demonstrated a high hole mobility of 0.22 cm²V⁻¹s⁻¹ with an on/off ratio of approximately 10⁵. rsc.org The design of these molecules, including the strategic placement of alkyl chains, influences their thin-film morphology and molecular packing, which are critical factors for achieving high charge mobility. rsc.orgrsc.org The development of such high-performance organic semiconductors is essential for the advancement of practical OFET-based technologies. nih.gov

Chemical Sensing Platforms and Optical Information Recording Materials (focusing on chemical interactions)

The unique photophysical characteristics of carbazole derivatives are central to their application in chemical sensing and optical information recording. These materials can be engineered to exhibit changes in their optical properties upon interaction with specific chemical species or external stimuli, forming the basis for advanced sensing and data storage technologies.

Chemical Sensing Platforms

Carbazole-based compounds have been extensively investigated as fluorescent chemosensors, particularly for the detection of metal ions. The principle of detection often relies on the modulation of the fluorescence of the carbazole unit upon binding with a target analyte. This can manifest as either fluorescence quenching ("turn-off") or enhancement ("turn-on").

One prominent class of carbazole-based chemosensors is Schiff bases derived from carbazole aldehydes. These compounds can selectively coordinate with metal ions, leading to a distinct optical response. For instance, a novel carbazole-based Schiff base has been synthesized and demonstrated to selectively recognize Fe³⁺ and Cu²⁺ ions. nih.gov The interaction with these ions leads to a significant enhancement in fluorescence, attributed to the inhibition of C=N isomerization and the obstruction of excited-state intramolecular proton transfer (ESIPT) upon complexation. nih.gov

Similarly, another carbazole-based chemosensor designed from 2-(N-hexylcarbazol-3'-yl)-pyridine-5-carbaldehyde exhibited a high sensitivity and selectivity towards Fe³⁺ ions, functioning as a "turn-off" sensor due to the paramagnetic effect between the probe and the Fe³⁺ ions. nih.gov The limit of detection for this sensor was found to be as low as 1.38 nM. nih.gov

Research has also explored carbazole-based Schiff bases as colorimetric chemosensors. A notable example demonstrated the selective detection of Fe³⁺ through a distinct color change from yellowish-green to colorless, observable by the naked eye. iaea.orgresearchgate.net The same compound also functioned as a fluorescent "turn-on" sensor for both Fe³⁺ and Cr³⁺, with a 13-fold and 11-fold fluorescence enhancement, respectively. iaea.orgresearchgate.net

The table below summarizes the performance of several carbazole-based fluorescent chemosensors for the detection of Fe³⁺.

Sensor TypeTarget IonResponse MechanismLimit of Detection (LOD)Binding Stoichiometry (Sensor:Ion)Reference
Carbazole Schiff BaseFe³⁺, Cu²⁺Fluorescence Enhancement (Turn-on)4.23 µM (for Fe³⁺)2:1 (for Fe³⁺) nih.gov
Carbazole-Pyridine DerivativeFe³⁺Fluorescence Quenching (Turn-off)1.38 nM- nih.gov
Carbazole Schiff BaseFe³⁺, Cr³⁺Colorimetric & Fluorescence Enhancement (Turn-on)6.16 x 10⁻⁷ M (for Fe³⁺)2:1 (for Fe³⁺ and Cr³⁺) researchgate.net
Carbazole Double Schiff BaseFe³⁺Fluorescence Quenching (Turn-off)3.75 x 10⁻⁸ M1:1 osi.lv

Optical Information Recording Materials

The photosensitive and charge-transporting properties of carbazole-containing polymers make them promising candidates for optical information recording. One area of significant interest is holographic data storage, where these materials can be used as photorefractive media. Photorefractive polymers dynamically record holograms by changing their refractive index in response to a non-uniform light intensity pattern. nih.gov A polymeric composite comprising a photoconducting carbazole-substituted polysiloxane has demonstrated a high diffraction efficiency of 92% at an electric field of 30 V/µm, showcasing its potential for holographic data storage applications. researchgate.net

Another advanced approach to optical information recording is through two-photon absorption (2PA). Materials with high 2PA cross-sections can absorb two photons simultaneously in a nonlinear process, enabling three-dimensional (3D) data storage with high spatial resolution. Carbazole derivatives have been designed to exhibit large 2PA cross-sections. For example, 2,8-bis[2'-(4"-pyridyl)ethenyl]-5-ethylcarbazole has been synthesized and its potential for 3D optical storage was demonstrated through two-photon photobleaching using a femtosecond laser. ciac.jl.cn Multi-branched carbazole derivatives have also been developed, exhibiting cooperative enhancement of 2PA, with cross-section values exceeding 1600 GM. rsc.orgresearchgate.net

The table below presents the two-photon absorption cross-sections of some carbazole derivatives investigated for optical data storage.

Compound2PA Cross-section (GM)Excitation Wavelength (nm)ApplicationReference
2,8-Bis[2'-(4"-pyridyl)ethenyl]-5-ethylcarbazole-8203D Optical Storage ciac.jl.cn
3-(4-((E)-2-(9-butyl-9H-carbazol-6-yl) vinyl)styryl)-9-propyl-9H-carbazole (BCSPC)22780Two-photon Absorption Data Storage researchgate.net
Multi-branched Carbazole Derivative>1600-Two-photon Photopolymerization 3D Lithography rsc.org

Development of Smart Materials and Stimuli-Responsive Systems

"Smart" materials are designed to respond in a controlled and predictable manner to external stimuli. The incorporation of carbazole derivatives into polymeric structures allows for the development of materials that can alter their physical or chemical properties in response to electrochemical, chemical, or light stimuli.

Electrochemically-Responsive Systems

Polycarbazole and its derivatives are electroactive and can be switched between different oxidation states upon the application of an electrical potential. This switching is often accompanied by a change in the material's optical properties, a phenomenon known as electrochromism. Polycarbazole films synthesized electrochemically have been shown to exhibit reversible color changes. rsc.org For instance, a polycarbazole film can change from a transparent neutral state to green and then bluish-green upon oxidation. researchgate.net The optical contrast, which is the maximum difference in absorbance between the switched states, can be around 22% at 390 nm and 15% at 800 nm. researchgate.net

Furthermore, the electrochemical control of these films can also be used to modulate their surface properties. An azobenzene-functionalized polycarbazole thin film has been developed that not only shows reversible electrochromic behavior but also exhibits tunable surface hydrophilicity. tandfonline.com The surface wettability of the film can be reversibly switched by applying an external potential, opening up possibilities for applications in smart coatings and surface-modifiable interfaces. tandfonline.com

Chemically and Photo-Responsive Systems

Beyond electrochemical stimuli, carbazole-based materials can also be designed to respond to chemical inputs and light. A carbazole–naphthoyl hydrazone conjugate and its Zn(II)-complex have been reported as stimuli-responsive smart materials. rsc.org The zinc complex exhibits noteworthy reversible mechanofluorochromism, changing its fluorescence from bright yellow to golden yellow under UV light upon mechanical grinding. rsc.org

The development of pH-responsive polymers based on carbazole derivatives is another area of interest. rsc.orgsemanticscholar.org These polymers can undergo conformational changes or changes in solubility in response to variations in pH, which can be harnessed for applications such as controlled drug delivery or sensors. While specific examples directly incorporating this compound units are still emerging, the fundamental principles of designing stimuli-responsive polymers using functionalized carbazole monomers are well-established.

Conclusion and Future Research Trajectories for 9 Ethyl 3 Iodocarbazole

Summary of Key Methodological Advances and Structural Contributions

Methodological advancements have established 9-Ethyl-3-iodocarbazole as a key intermediate in organic synthesis. The development of highly efficient palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, has significantly expanded the synthetic utility of this compound. These methods allow for the precise introduction of a wide range of functional groups at the 3-position of the carbazole (B46965) core. Structurally, these reactions have contributed to the creation of a diverse library of carbazole derivatives with tailored electronic and photophysical properties for applications in organic electronics. Furthermore, the synthesis of novel heterocyclic systems fused to the carbazole framework has been made possible through reactions involving the versatile 3-amino-9-ethylcarbazole (B89807), a derivative of the title compound.

Identification of Unresolved Challenges and Emerging Paradigms in Carbazole Research

Despite the progress, challenges remain in carbazole research. One area of focus is the development of more sustainable and cost-effective catalytic systems for the derivatization of this compound, potentially utilizing earth-abundant metals instead of palladium. Another challenge lies in the precise control of regioselectivity in the functionalization of the carbazole core, particularly for the synthesis of multi-substituted derivatives. Emerging paradigms in carbazole research include the exploration of their application in fields beyond traditional organic electronics, such as in the development of materials for thermoelectrics, spintronics, and as components of metal-organic frameworks (MOFs).

Prospective Outlook for this compound in Next-Generation Functional Materials and Synthetic Methodologies

The future for this compound appears promising. It is expected to remain a crucial building block in the design and synthesis of next-generation functional materials. In materials science, its derivatives will likely play a significant role in the development of more efficient and stable organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells. In synthetic methodology, there is potential for the development of novel transformations that leverage the unique reactivity of the C-I bond, such as C-H activation and photoredox catalysis, to access even more complex molecular architectures. The continued exploration of the biological activity of its derivatives could also lead to the discovery of new therapeutic agents.

Q & A

Q. What ethical considerations apply when publishing synthetic protocols for this compound?

  • Methodological Answer : Disclose all hazards (e.g., iodide waste toxicity) and safety mitigations. Avoid selective reporting of high-yield trials; include failed attempts (e.g., alternative catalysts) to prevent publication bias. Adhere to FAIR data principles by depositing spectral data in public repositories like ChemRxiv .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Ethyl-3-iodocarbazole
Reactant of Route 2
Reactant of Route 2
9-Ethyl-3-iodocarbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.